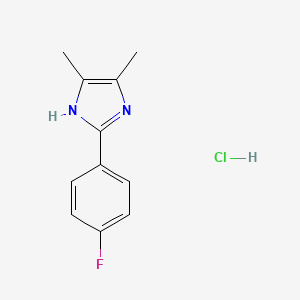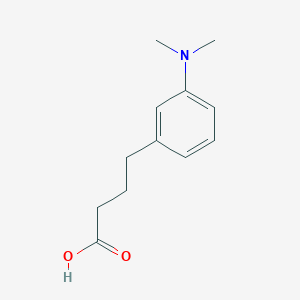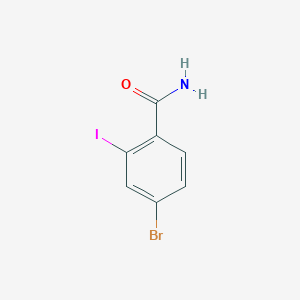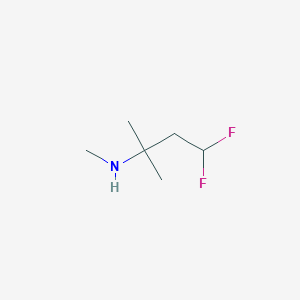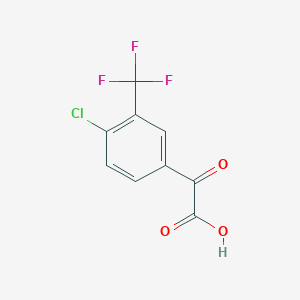
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a chloro, trifluoromethyl, and oxo group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-(trifluoromethyl)benzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the effects of trifluoromethyl and chloro substituents on biological activity.
Mecanismo De Acción
The mechanism by which 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro group can influence its binding affinity and selectivity.
Similar Compounds:
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: this compound is unique due to the combination of chloro, trifluoromethyl, and oxo groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H4ClF3O3 |
|---|---|
Peso molecular |
252.57 g/mol |
Nombre IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C9H4ClF3O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3H,(H,15,16) |
Clave InChI |
SHSNZQVWQUCNOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




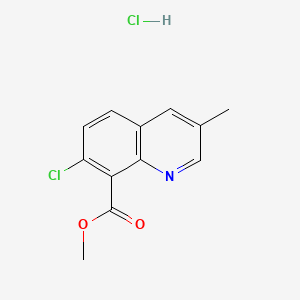

![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
